molecular formula C19H17FN4S B2816401 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine CAS No. 339017-67-3

4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine

Cat. No.: B2816401
CAS No.: 339017-67-3
M. Wt: 352.43
InChI Key: QPFFUKRQQOKSES-UHFFFAOYSA-N
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Description

4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine is a complex organic compound that features a unique combination of isoquinoline, pyrimidine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the Fluorophenyl Group:

    Final Assembly: The final step involves the coupling of the isoquinoline and pyrimidine moieties, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and pyrimidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the rings, resulting in the formation of amines or saturated rings.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) are used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine
  • 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-bromophenyl)sulfanyl]-2-pyrimidinamine
  • 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine

Uniqueness

The uniqueness of 4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine lies in the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall bioactivity, making it a valuable candidate for further research and development.

Biological Activity

4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C₁₄H₁₄FN₃S
  • Molecular Weight: 273.35 g/mol
  • CAS Number: Not specifically listed but related compounds are indexed under various identifiers.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological processes:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated potent AChE inhibition, which is crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Monoamine Oxidase (MAO) Inhibition : The compound may also exhibit inhibitory effects on MAO enzymes, which are involved in neurotransmitter degradation. This dual-target approach can enhance therapeutic efficacy in neurodegenerative conditions .
  • Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
AChE InhibitionHuman AChE0.28
MAO-B InhibitionHuman MAO-B0.91
CytotoxicityCancer Cell LinesVaries

Case Studies

  • Alzheimer's Disease Models : In studies involving animal models of Alzheimer's disease, compounds similar to this compound have shown significant improvement in cognitive functions when administered over a period of weeks .
  • Cancer Cell Lines : Research has indicated that certain derivatives of this compound exhibit selective cytotoxicity against breast and lung cancer cell lines, with mechanisms involving apoptosis and inhibition of cell proliferation pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its therapeutic application:

  • Blood-Brain Barrier Penetration : Studies suggest that the compound can effectively cross the blood-brain barrier (BBB), making it a suitable candidate for central nervous system-related therapies .
  • Toxicity Assessments : Acute toxicity studies in rodent models have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed even at high doses (up to 2500 mg/kg) .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(4-fluorophenyl)sulfanylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4S/c20-15-5-7-16(8-6-15)25-18-11-17(22-19(21)23-18)24-10-9-13-3-1-2-4-14(13)12-24/h1-8,11H,9-10,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFUKRQQOKSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC(=NC(=N3)N)SC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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